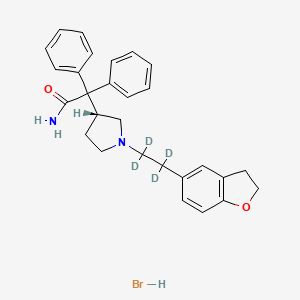
(R)-Darifenacin-d4 Hydrobromide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
This would typically include the compound’s chemical formula, its molecular weight, and its physical appearance (solid, liquid, color, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its potential reactions with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and chemical stability.科研应用
Process Development and Synthesis
(R)-Darifenacin-d4 hydrobromide, a potent M3 selective receptor antagonist, has garnered interest in various scientific applications beyond its clinical use for treating urinary incontinence. Research into its synthesis and formulation has led to advancements in pharmaceutical manufacturing processes and analytical methods. A study by Pramanik et al. (2012) introduced an efficient commercial manufacturing process for darifenacin hydrobromide, highlighting its significance in pharmaceutical formulations Pramanik et al., 2012. Similarly, Zang Heng-chang (2012) developed a synthesis method for darifenacin hydrobromide, yielding a product confirmed by 1H-NMR and MS, demonstrating the chemical's importance in research focused on improving synthetic routes and yields Zang Heng-chang, 2012.
Analytical Method Development
Significant efforts have been made in developing and validating analytical methods for the quantification and quality control of darifenacin hydrobromide. Acharya et al. (2018) developed a simple, precise, and accurate RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms, showcasing the drug's analytical assessment importance Acharya et al., 2018. Murthy et al. (2009) introduced a chiral HPLC method for the separation and quantification of R-Darifenacin from its enantiomer, indicating the importance of chirality in the drug's effectiveness and safety profile Murthy et al., 2009.
Formulation Development
Research on darifenacin hydrobromide has also extended to its formulation development, aiming to enhance its bioavailability and patient compliance. Allah et al. (2018) investigated darifenacin hydrobromide loaded nanostructured lipid carriers (NLCs), demonstrating the potential of NLCs in enhancing the bioavailability of darifenacin hydrobromide compared to conventional dosage forms Allah et al., 2018. Abbas et al. (2019) formulated darifenacin hydrobromide as fast-dissolving buccal films, aiming for improved disintegration and dissolution rates, which could lead to better patient compliance Abbas et al., 2019.
Safety And Hazards
This involves detailing the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.
未来方向
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
性质
IUPAC Name |
2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-FQBYKBRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Darifenacin-d4 Hydrobromide | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

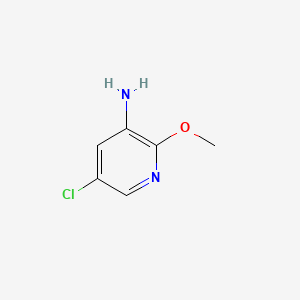


![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
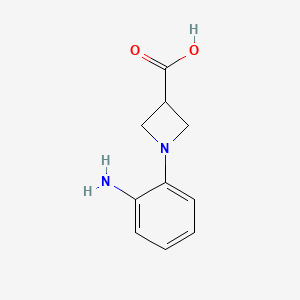
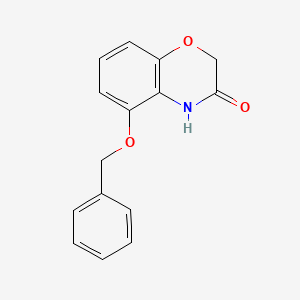
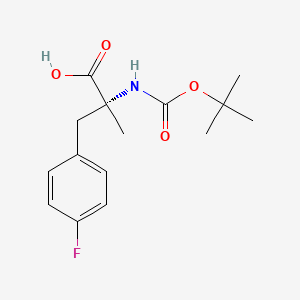
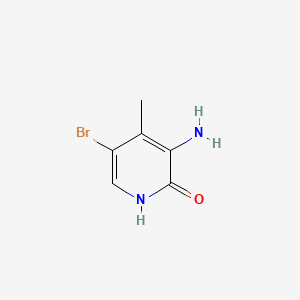
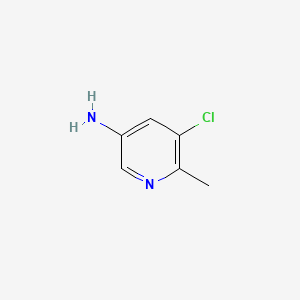
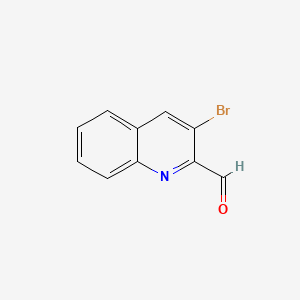
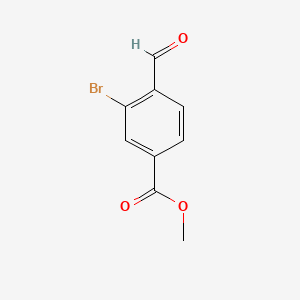
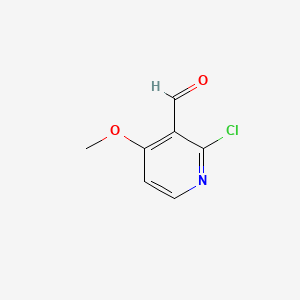
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)